1-(2-Methylphenyl)-2-propanone oxime
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Description
Oximes are renowned for their widespread applications in medicinal chemistry . They are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . Oximes have gained popularity due to their potency to act as antidotes against nerve agents .
Synthesis Analysis
The synthesis of oximes involves the reaction of an aldehyde or ketone with hydroxylamine . In the case of 1-(2-Methylphenyl)-2-propanone oxime, it would involve the reaction of 2-methylphenyl-2-propanone with hydroxylamine.Molecular Structure Analysis
Oximes have a general formula of R1R2C=NOH, where R1 is an organic side-chain and R2 can be hydrogen or another organic group . In the case of 1-(2-Methylphenyl)-2-propanone oxime, R1 would be the 2-methylphenyl group and R2 would be the 2-propanone group .Chemical Reactions Analysis
Oximes undergo a variety of chemical reactions. One notable reaction is the Beckmann rearrangement, where oximes can be converted into amides or nitriles . The reaction involves the protonation of the oxime oxygen by an acid, followed by a rearrangement step .Physical And Chemical Properties Analysis
Oximes have characteristic bands with wave numbers measuring 3600 (O-H), 945 (N-O), and 1665 (C=N) in the infrared spectrum . They are present in the form of colorless crystals and are less soluble in water . Oximes exhibit weak acidic and base properties and are toxic in nature .Mechanism of Action
Future Directions
Oximes have shown promising properties such as antimicrobial, anti-inflammatory, antioxidant, anticancer, and against organophosphate poisoning . Many newly synthesized oximes have shown these promising properties, indicating that they could be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against organophosphate poisoning .
properties
IUPAC Name |
(NE)-N-[1-(2-methylphenyl)propan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-5-3-4-6-10(8)7-9(2)11-12/h3-6,12H,7H2,1-2H3/b11-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRKULCBBJQKE-PKNBQFBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=NO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C/C(=N/O)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-2-propanone oxime |
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